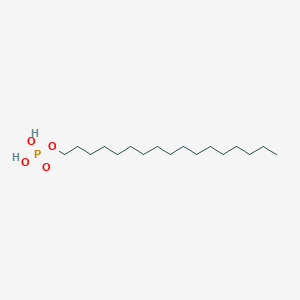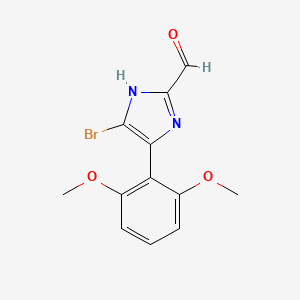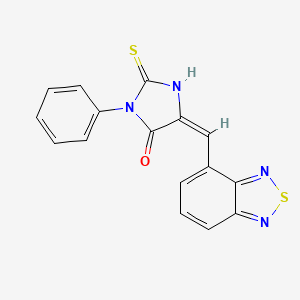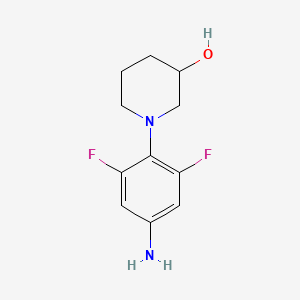
Heptadecyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl dihydrogen phosphate is an organic phosphate ester with the chemical formula C17H37O4P. It is a long-chain alkyl phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, dispersion, and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecyl dihydrogen phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the phosphate ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where heptadecanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce heptadecanol and phosphoric acid.
Oxidation: This compound can be oxidized to form heptadecanoic acid and phosphoric acid.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Heptadecanoic acid and phosphoric acid.
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Heptadecyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial applications.
Wirkmechanismus
The mechanism of action of heptadecyl dihydrogen phosphate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic phosphate group interacts with water, allowing it to stabilize emulsions and disperse particles. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Octadecyl dihydrogen phosphate: Similar in structure but with an additional carbon in the alkyl chain.
Hexadecyl dihydrogen phosphate: One carbon less in the alkyl chain compared to heptadecyl dihydrogen phosphate.
Dodecyl dihydrogen phosphate: A shorter alkyl chain, resulting in different surfactant properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications where other alkyl phosphates may not perform as well.
Eigenschaften
Molekularformel |
C17H37O4P |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
heptadecyl dihydrogen phosphate |
InChI |
InChI=1S/C17H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
CYZASAMUYFRGTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















